molecular formula C15H16N2O3 B6064295 N-(2-ethoxybenzyl)-3-nitroaniline

N-(2-ethoxybenzyl)-3-nitroaniline

Cat. No.: B6064295
M. Wt: 272.30 g/mol
InChI Key: XHKPWPCMLQOIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Ethoxybenzyl)-3-nitroaniline is a chemical research reagent belonging to a class of substituted nitroanilines. These compounds are of significant interest in organic synthesis and medicinal chemistry as versatile intermediates for constructing more complex molecules. The structure features a 3-nitroaniline group, a common pharmacophore, linked to a 2-ethoxybenzyl moiety, which can influence the compound's electronic properties, lipophilicity, and potential biological interactions. This compound is valued primarily as a chemical synthesis intermediate . Its aromatic amine group makes it a potential precursor in the development of heterocyclic compounds, such as benzimidazoles, which are prominent scaffolds in pharmaceutical research . As a research reagent, it may be utilized in the exploration of structure-activity relationships, particularly in studies investigating modulators of neurological or inflammatory targets, based on the activities observed in structurally related N-benzyl nitroaniline and benzimidazole derivatives . The molecular framework is analogous to compounds studied for their potential multi-target activities, which may include interactions with enzymes or receptors relevant to disease pathology . Researchers can employ this compound in various in vitro applications, including method development in analytical chemistry, as a building block in library synthesis for drug discovery, and in biochemical assays to probe specific mechanisms of action. Its properties make it a candidate for research in areas such as medicinal chemistry and chemical biology. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-2-20-15-9-4-3-6-12(15)11-16-13-7-5-8-14(10-13)17(18)19/h3-10,16H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKPWPCMLQOIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzyl)-3-nitroaniline typically involves the reaction of 2-ethoxybenzylamine with 3-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxybenzyl)-3-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-ethoxybenzyl)-3-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-3-nitroaniline involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxybenzyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Table 1: Geometric Parameters of Selected Nitroaniline Derivatives

Compound Dihedral Angle (°) Key Substituent Effects Reference
N-(4-methylbenzyl)-3-nitroaniline (free base) 79.9 Para-methyl minimizes steric clash
N-(4-methylbenzyl)-3-nitroanilinium chloride 87.5 Protonation increases ring torsion
(E)-N-[(5-Methyl-2-furyl)methylene]-3-nitroaniline 12.3 (furyl vs. nitroaniline) Conjugation stabilizes planar geometry

Hydrogen Bonding and Supramolecular Assembly

  • 4-Iodo-3-nitroaniline : Forms hydrogen-bonded sheets via N–H⋯O and N–H⋯N interactions, with three-centre bonds involving nitro oxygen atoms .
  • N-(4-Methylbenzyl)-3-nitroanilinium chloride : Exhibits a 2D network through N–H⋯Cl hydrogen bonds and weak C–H⋯O interactions .
  • N-(2-ethoxybenzyl)-3-nitroaniline : The ethoxy group may participate in C–H⋯O or O–H⋯N interactions, analogous to iodo-nitro interactions in 4-iodo-3-nitroaniline . However, steric bulk could reduce hydrogen-bonding efficiency compared to smaller substituents like methyl or halogens.

Ionization and Physicochemical Properties

  • 3-Nitroaniline Isomers : 3-Nitroaniline exhibits pH-dependent ionization in electrospray ionization (ESI), distinct from 4-nitroaniline, due to differences in inductive and steric effects. The ethoxy group in this compound may further modulate basicity and ionization efficiency .
  • Schiff Base Derivatives: Schiff bases derived from 3-nitroaniline (e.g., (E)-N-[(5-Methyl-2-furyl)methylene]-3-nitroaniline) show enhanced thermal stability and nonlinear optical properties due to extended conjugation .

Table 2: Ionization Behavior of Nitroaniline Derivatives

Compound Ionization Group pH Dependence Key Factor Reference
3-Nitroaniline –NH₂ pH-dependent Steric hindrance at meta
4-Nitroaniline –NH₂ pH-independent Resonance stabilization
This compound –NH– (benzylamine) Likely pH-dependent Electron-withdrawing ethoxy Inferred

Research Findings and Implications

Steric vs. Electronic Effects : Ortho-substituents like ethoxy impose greater steric hindrance than para-substituents (e.g., methyl or iodo), leading to distorted geometries and modified intermolecular interactions .

Hydrogen-Bonding Diversity : Unlike iodo or nitro groups, ethoxy substituents may prioritize C–H⋯O over N–H⋯O bonds, altering crystal packing motifs .

Functionalization Potential: The ethoxy group offers a site for further derivatization (e.g., alkylation or coordination chemistry), expanding applications in catalysis or materials science .

Q & A

Basic: What are the recommended synthetic routes and purification methods for N-(2-ethoxybenzyl)-3-nitroaniline?

Methodological Answer:
this compound can be synthesized via reductive amination or nucleophilic substitution. A typical approach involves reacting 3-nitroaniline with 2-ethoxybenzyl chloride in a polar aprotic solvent (e.g., methanol or ethanol) under reflux, followed by acid-base workup to isolate the product . Purification is achieved using recrystallization from methanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires controlling stoichiometry, temperature, and reaction time. Characterization via 1H^1H-NMR and FT-IR confirms successful synthesis by verifying the presence of ethoxy (–OCH2_2CH3_3), nitro (–NO2_2), and secondary amine (–NH–) groups .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • X-ray diffraction (XRD): Resolves crystal packing and intermolecular interactions (e.g., C–H···O/N hydrogen bonds). Monoclinic systems (space group P21/cP2_1/c) with unit cell parameters (e.g., a=12.848A˚,β=98.04a = 12.848 \, \text{Å}, \, \beta = 98.04^\circ) are common for nitroaniline derivatives .
  • NMR spectroscopy: 1H^1H- and 13C^{13}C-NMR identify substituent effects on aromatic protons and carbons.
  • Thermogravimetric analysis (TGA): Assesses thermal stability, with decomposition typically above 400 K .

Advanced: How can crystallographic software (SHELX, ORTEP-III) resolve ambiguities in hydrogen-bonding networks?

Methodological Answer:
SHELX refines crystal structures using least-squares minimization to model electron density, while ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement parameters . For ambiguous H-bonding, iterative refinement with SHELXL adjusts bond lengths/angles, and Fourier difference maps identify missing H-atoms. Example: In this compound derivatives, C–H···O interactions (2.5–3.0 Å) stabilize layered structures . Cross-validate results with Mercury (CCDC) for packing analysis.

Advanced: How should researchers address contradictory data in toxicity assessments?

Methodological Answer:
The U.S. EPA highlights data gaps in chronic toxicity and carcinogenicity for nitroanilines . To resolve contradictions:

Weight-of-evidence analysis: Prioritize peer-reviewed studies over unpublished reports.

In silico modeling: Use QSAR tools (e.g., TEST, ECOSAR) to predict toxicity endpoints.

In vitro assays: Conduct Ames tests for mutagenicity and cytotoxicity screens (e.g., MTT assay on hepatic cell lines).

Meta-analysis: Compare degradation pathways (e.g., microbial transformation rates) across studies .

Advanced: What biological mechanisms are hypothesized for nitroaniline derivatives?

Methodological Answer:
Nitroanilines exhibit hypoglycemic activity via inhibition of glucose-6-phosphatase and modulation of insulin secretion in pancreatic β-cells . For antimicrobial studies, nitro groups disrupt bacterial membranes via oxidative stress. Methodological steps:

Enzyme inhibition assays: Measure IC50_{50} values against target enzymes.

Molecular docking: Simulate ligand-enzyme interactions (e.g., AutoDock Vina).

In vivo models: Use alloxan-induced diabetic rabbits to validate hypoglycemic effects .

Advanced: How do environmental factors influence the degradation of this compound?

Methodological Answer:
Microbial transformation rates depend on substituent steric effects. For example, 3-nitroaniline degrades slower than 3-chloroaniline due to the nitro group’s electron-withdrawing nature . Experimental design:

Batch reactors: Incubate compound with riverine bacterial consortia.

LC-MS/MS: Quantify degradation products (e.g., catechols).

Kinetic modeling: Calculate second-order rate constants (kbk_b) using bacterial population density .

Basic: What are the key physicochemical properties to monitor during stability studies?

Methodological Answer:

  • Solubility: Measure in aqueous buffers (pH 1–12) using shake-flask method.
  • pKa_a: Determine via potentiometric titration. Nitroanilines typically have pKa_a ~2–4 due to electron-withdrawing groups .
  • Melting point: Use differential scanning calorimetry (DSC). Derivatives like N-(4-methylbenzyl)-3-nitroanilinium chloride melt near 407 K .

Advanced: What computational strategies predict nonlinear optical (NLO) properties of nitroaniline derivatives?

Methodological Answer:

DFT calculations: Optimize geometry at B3LYP/6-311++G(d,p) level.

Hyperpolarizability (β\beta): Compute using finite-field method. Nitroanilines show high β\beta due to intramolecular charge transfer (ICT) between –NH2_2 and –NO2_2 .

Solid-state effects: Incorporate crystal packing (from XRD data) into periodic boundary condition (PBC) models.

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